Bis(trimethylsilyl) maleate

Description

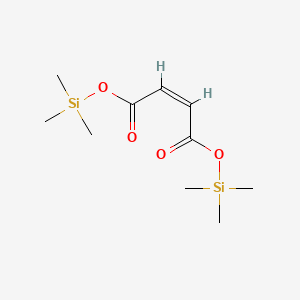

Bis(trimethylsilyl) maleate is a silyl ester derivative of maleic acid, where two trimethylsilyl (TMS) groups replace the hydroxyl hydrogens of the maleate moiety. Silyl esters are typically employed as protecting groups for carboxylic acids due to their stability under basic conditions and ease of removal under acidic conditions .

Properties

Molecular Formula |

C10H20O4Si2 |

|---|---|

Molecular Weight |

260.43 g/mol |

IUPAC Name |

bis(trimethylsilyl) (Z)-but-2-enedioate |

InChI |

InChI=1S/C10H20O4Si2/c1-15(2,3)13-9(11)7-8-10(12)14-16(4,5)6/h7-8H,1-6H3/b8-7- |

InChI Key |

OITVFMRNHJZOHF-FPLPWBNLSA-N |

Isomeric SMILES |

C[Si](C)(C)OC(=O)/C=C\C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC(=O)C=CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl) maleate can be synthesized through the esterification of maleic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where maleic acid and trimethylsilyl chloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(trimethylsilyl) maleate can undergo nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form maleic acid and trimethylsilanol.

Acylation Reactions: It can react with acid chlorides and acyl carbonates to form β-keto acids or methyl ketones.

Common Reagents and Conditions:

Triethylamine: Used as a base in esterification reactions.

Acid Chlorides and Acyl Carbonates: React with this compound to form acylated products.

Water: Causes hydrolysis of the silyl groups.

Major Products:

Maleic Acid: Formed through hydrolysis.

β-Keto Acids and Methyl Ketones: Formed through acylation reactions.

Scientific Research Applications

Chemical Synthesis

Cyclocondensation Reactions

Bis(trimethylsilyl) maleate serves as a cyclocondensation agent, facilitating the formation of complex cyclic structures. It is particularly effective in reactions involving β-keto acids and methyl ketones, enabling the synthesis of various organic compounds. The compound's ability to undergo acylation reactions with acid chlorides and acyl carbonates in the presence of triethylamine enhances its utility in synthetic organic chemistry .

Table 1: Applications in Chemical Synthesis

| Application | Description |

|---|---|

| Cyclocondensation | Used to form cyclic compounds from linear precursors. |

| β-Keto Acid Preparation | Reacts with acid chlorides to produce β-keto acids. |

| Methyl Ketone Synthesis | Facilitates the synthesis of methyl ketones through acylation reactions. |

Materials Science

Metal-Organic Chemical Vapor Deposition (MOCVD)

In materials science, this compound acts as a precursor for the deposition of hafnium oxide (HfO₂) and zirconium oxide (ZrO₂) thin films through MOCVD processes. These materials are crucial for applications in electronics, optics, and coatings due to their high dielectric constant and thermal stability .

Case Study: Thin Film Deposition

A study demonstrated the successful deposition of HfO₂ thin films using this compound as a precursor. The films exhibited excellent electrical properties, making them suitable for high-performance capacitors and transistors.

Pharmaceutical Applications

Drug Development

this compound has been explored for its potential applications in drug formulation and delivery systems. Its properties allow for modifications that enhance the solubility and bioavailability of pharmaceutical compounds.

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| Drug Formulation | Enhances solubility and stability of active pharmaceutical ingredients (APIs). |

| Delivery Systems | Used in developing novel drug delivery systems that improve therapeutic efficacy. |

Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its ability to stabilize emulsions and enhance the sensory properties of products. Its incorporation into creams and lotions can improve texture and skin feel, making it a valuable ingredient in personal care products .

Mechanism of Action

The mechanism by which bis(trimethylsilyl) maleate exerts its effects is primarily through its ability to undergo various chemical reactions. The trimethylsilyl groups provide stability and protect the maleate moiety during reactions. Upon hydrolysis or substitution, the active maleate component is released, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties of Bis(trimethylsilyl) maleate and its analogs based on available evidence:

Key Differences:

Reactivity and Stability: Alkyl-substituted maleates (e.g., Bis(2-ethylhexyl) maleate) exhibit high hydrophobicity and are used in non-polar applications like plasticizers . Silyl-substituted maleates: The TMS groups in this compound likely enhance volatility and thermal stability compared to alkyl analogs. Silyl esters are also more labile under acidic conditions, enabling selective deprotection in multi-step syntheses.

Synthesis Methods: Alkyl maleates are synthesized via esterification of maleic anhydride with alcohols under acidic catalysis .

Safety and Handling: Bis(methoxymethylethyl) maleate is classified as hazardous under GHS guidelines, requiring precautions for skin/eye contact and inhalation .

Q & A

Q. How should Bis(trimethylsilyl) maleate be safely handled in laboratory settings?

this compound, like other silylated compounds, is moisture-sensitive and may release hazardous byproducts (e.g., cyanide in analogous trimethylsilyl cyanide ). Key precautions include:

- Use inert atmospheres (e.g., nitrogen/argon gloveboxes) to prevent hydrolysis.

- Wear chemical-resistant gloves, safety goggles, and respiratory protection to avoid inhalation or skin contact .

- Store in sealed, desiccated containers at temperatures below 25°C.

Q. What are the primary synthetic routes for preparing this compound?

A common method involves silylation of maleic acid derivatives using trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)amide reagents. For example:

- React maleic anhydride with excess TMSCl in anhydrous dichloromethane, catalyzed by a tertiary amine (e.g., triethylamine).

- Monitor reaction progress via FT-IR for the disappearance of the anhydride carbonyl peak (~1850 cm⁻¹) and emergence of silyl ester signals .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm silyl group integration (δ ~0.1 ppm for TMS protons) and ester linkage formation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out hydrolyzed byproducts.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as silyl esters often decompose below 200°C .

Advanced Research Questions

Q. How can this compound be utilized as a protecting group in polymer synthesis?

The trimethylsilyl (TMS) groups can temporarily shield carboxylic acid functionalities during polymerization. For example:

Q. What mechanistic insights explain contradictory reactivity reports of this compound in Diels-Alder reactions?

Discrepancies in reaction yields or regioselectivity may arise from:

- Moisture contamination : Hydrolysis of TMS groups generates maleic acid, altering electron-deficient diene behavior .

- Solvent polarity : Nonpolar solvents (e.g., toluene) favor silyl ester stability, while polar aprotic solvents (e.g., DMF) may accelerate side reactions.

- Validate reaction conditions using control experiments with rigorously dried reagents and in situ IR to track intermediate species .

Q. How does this compound perform as a derivatization agent in GC-MS analysis of polar metabolites?

- Silylation enhances volatility of polar analytes (e.g., carboxylic acids, alcohols).

- Optimize derivatization by varying reaction time (30–60 min) and temperature (60–80°C) in pyridine or BSTFA mixtures.

- Quantify derivatization efficiency using internal standards (e.g., deuterated analogs) and compare retention indices against reference libraries .

Data Analysis and Optimization

Q. What strategies resolve inconsistencies in spectroscopic data for this compound complexes?

- Batch variability : Trace moisture or residual catalysts (e.g., amines) can distort NMR signals. Pre-purify via column chromatography (silica gel, hexane/ethyl acetate).

- Dynamic equilibria : Silyl esters may undergo transesterification in protic media. Use low-temperature NMR (-40°C) to "freeze" equilibrium states .

Q. How to design stability studies for this compound under catalytic conditions?

- Expose the compound to common catalysts (e.g., Lewis acids like AlCl₃) in anhydrous solvents.

- Track degradation via HPLC-UV at 254 nm and correlate with catalytic activity loss.

- Compare with thermogravimetric data to distinguish thermal vs. catalytic decomposition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.